molecular formula C4H3BrN2O2S B12965246 6-Bromopyridazine-3-sulfinic acid

6-Bromopyridazine-3-sulfinic acid

Katalognummer: B12965246
Molekulargewicht: 223.05 g/mol
InChI-Schlüssel: FFDCBIGKOQMIRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromopyridazine-3-sulfinic acid is a heterocyclic organic compound featuring a bromine atom at the 6th position and a sulfinic acid group at the 3rd position on a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridazine-3-sulfinic acid typically involves the bromination of pyridazine derivatives followed by sulfonation. One common method includes the use of 6-bromopyridazine as a starting material, which undergoes sulfonation using reagents such as sulfur dioxide and hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed:

    Oxidation: 6-Bromopyridazine-3-sulfonic acid.

    Reduction: 6-Bromopyridazine-3-thiol.

    Substitution: Various 6-substituted pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Bromopyridazine-3-sulfinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 6-Bromopyridazine-3-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the bromine atom can participate in halogen bonding, influencing molecular recognition and binding .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromopyridazine-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in synthetic and medicinal chemistry.

Eigenschaften

Molekularformel

C4H3BrN2O2S

Molekulargewicht

223.05 g/mol

IUPAC-Name

6-bromopyridazine-3-sulfinic acid

InChI

InChI=1S/C4H3BrN2O2S/c5-3-1-2-4(7-6-3)10(8)9/h1-2H,(H,8,9)

InChI-Schlüssel

FFDCBIGKOQMIRO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN=C1S(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.